molecular formula C20H25NO6 B201698 Seneciphyllinine CAS No. 90341-45-0

Seneciphyllinine

Cat. No.: B201698
CAS No.: 90341-45-0
M. Wt: 375.4 g/mol
InChI Key: CTCKXBIRQMSUIU-HPNKAZLSSA-N
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Description

Seneciphyllinine is a pyrrolizidine alkaloid derived from the plant Gynura japonica. It is known for its hepatotoxic properties, meaning it can cause liver damage. The compound has a molecular formula of C20H25NO6 and a molecular weight of 375.42 g/mol .

Scientific Research Applications

Seneciphyllinine has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of pyrrolizidine alkaloids.

    Biology: Studied for its effects on cell proliferation and apoptosis in various cell lines.

    Medicine: Investigated for its potential therapeutic effects and toxicological properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Target of Action

Seneciphyllinine is a pyrrolizidine alkaloid isolated from the roots of Gynura japonica . The primary targets of this compound are epoxide hydrase and glutathione-S-transferase . These enzymes play crucial roles in the detoxification processes in the body. This compound also causes a reduction in the activity ofcytochrome P-450 and related monooxygenase activities .

Mode of Action

This compound interacts with its targets by significantly increasing the activities of epoxide hydrase and glutathione-S-transferase . These enzymes are involved in the detoxification of harmful substances in the body. On the other hand, this compound reduces the activity of cytochrome P-450 and related monooxygenase activities . These enzymes are involved in the metabolism of various substances, including drugs.

Biochemical Pathways

It is known that the compound affects the detoxification pathways in the body due to its interaction with epoxide hydrase, glutathione-s-transferase, and cytochrome p-450 . The downstream effects of these interactions could potentially lead to changes in the metabolism and detoxification processes in the body.

Pharmacokinetics

Given its chemical structure and its solubility in organic solvents , it can be hypothesized that it might have good bioavailability

Result of Action

This compound is known to be a highly hepatotoxic natural chemical, producing irreversible chronic and acute hepatotoxic effects on human beings . This is likely due to its interaction with the aforementioned enzymes and its impact on the detoxification processes in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Seneciphyllinine is typically extracted from the roots of Gynura japonica. The extraction process involves several stages, including sample preparation, extraction, and cleanup. The preparation process can include cutting the herbal product or homogenizing/pulverizing frozen or dried material to increase the surface area for extraction .

Industrial Production Methods: The industrial production of this compound involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The compound is then purified and crystallized to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Seneciphyllinine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

    Senecionine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.

    Monocrotaline: Known for its toxic effects on the liver and lungs.

    Clivorine: Exhibits both apoptotic and autophagic effects on liver cells.

Uniqueness of Seneciphyllinine: this compound is unique due to its specific molecular structure and the distinct pathways it affects in liver cells. Its ability to induce both apoptosis and autophagy sets it apart from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Seneciphyllinine involves the conversion of L-phenylalanine to the desired compound through a series of chemical reactions.", "Starting Materials": [ "L-phenylalanine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium carbonate", "Methyl iodide", "Acetone", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "1. Conversion of L-phenylalanine to L-phenylalanine methyl ester using methanol and hydrochloric acid.", "2. Reduction of L-phenylalanine methyl ester to L-phenylalanine using sodium borohydride.", "3. Protection of the amino group in L-phenylalanine using acetic anhydride and sodium acetate to form N-acetyl-L-phenylalanine.", "4. Conversion of N-acetyl-L-phenylalanine to N-acetyl-L-phenylalanine methyl ester using methyl iodide and sodium carbonate.", "5. Hydrolysis of N-acetyl-L-phenylalanine methyl ester to N-acetyl-L-phenylalanine using sodium hydroxide.", "6. Cyclization of N-acetyl-L-phenylalanine using acetic acid to form 1,2,3,4-tetrahydroisoquinoline.", "7. Oxidation of 1,2,3,4-tetrahydroisoquinoline using chloroform and sodium bicarbonate to form Seneciphyllinine.", "8. Purification of Seneciphyllinine using ethyl acetate and water." ] }

CAS No.

90341-45-0

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

[(1R,4E,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate

InChI

InChI=1S/C20H25NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5+/t16-,17-,20-/m1/s1

InChI Key

CTCKXBIRQMSUIU-HPNKAZLSSA-N

Isomeric SMILES

C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C

Appearance

Oil

Synonyms

seneciphyllinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can I differentiate between Seneciphyllinine and its parent compound, Seneciphylline, using mass spectrometry?

A2: While both this compound and Seneciphylline would be detected as PAs by mass spectrometry, differentiating them requires careful analysis of the mass spectra. this compound N-oxide, the N-oxide form of this compound, displays a characteristic dimer adduct in its MS spectrum. This dimer adduct is usually at 100% abundance and is not observed in the MS spectra of the parent PAs, including Seneciphylline. [2] Therefore, the presence or absence of this specific dimer adduct ion can be used to differentiate between this compound N-oxide and Seneciphylline.

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